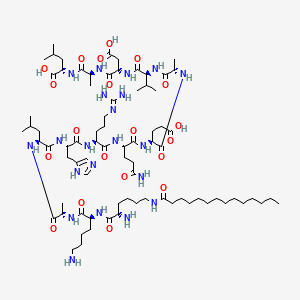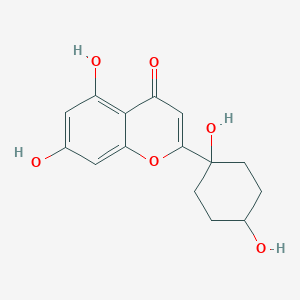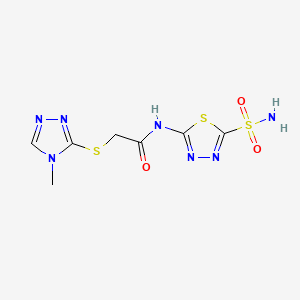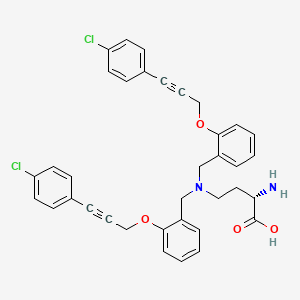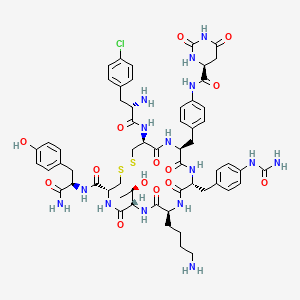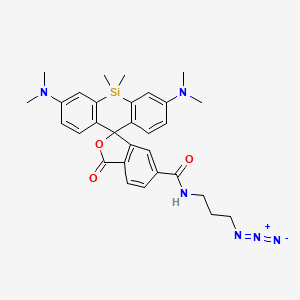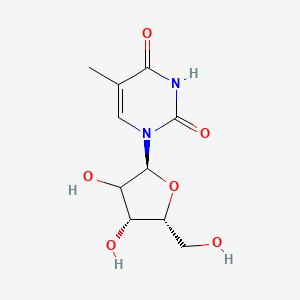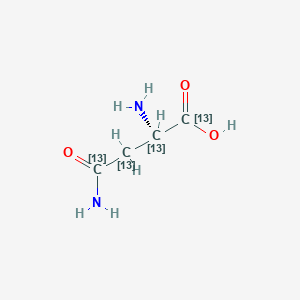
L-Asparagine-1,2,3,4-13C4 (monohydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparagine-1,2,3,4-13C4 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is specifically labeled with carbon-13 at the 1, 2, 3, and 4 positions, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves the incorporation of carbon-13 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of labeled carbon sources and specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high isotopic purity of the final product. The compound is then crystallized to obtain the monohydrate form .
化学反应分析
Types of Reactions: L-Asparagine-1,2,3,4-13C4 (monohydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid.
Reduction: Formation of asparaginol.
Substitution: Formation of derivatives by substituting the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Aspartic acid.
Reduction: Asparaginol.
Substitution: Various substituted asparagine derivatives.
科学研究应用
L-Asparagine-1,2,3,4-13C4 (monohydrate) has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of amino acid transport mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs containing asparagine.
Industry: Applied in the production of labeled proteins and peptides for research and diagnostic purposes.
作用机制
L-Asparagine-1,2,3,4-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The labeled carbon atoms allow researchers to track the compound’s incorporation into proteins and other biomolecules. The primary molecular target is asparagine synthase, which catalyzes the conversion of aspartic acid to asparagine. This process is crucial for the synthesis of proteins and the regulation of nitrogen metabolism .
相似化合物的比较
L-Asparagine monohydrate: The non-labeled form of L-Asparagine.
L-Asparagine-13C4 monohydrate: Labeled with carbon-13 at different positions.
L-Asparagine-13C4,15N2,d3 monohydrate: Labeled with carbon-13, nitrogen-15, and deuterium.
Uniqueness: L-Asparagine-1,2,3,4-13C4 (monohydrate) is unique due to its specific labeling at the 1, 2, 3, and 4 positions with carbon-13. This precise labeling allows for detailed metabolic studies and provides insights into the specific pathways and mechanisms involving asparagine. The compound’s high isotopic purity and stability make it a valuable tool in various research fields .
属性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
136.09 g/mol |
IUPAC 名称 |
(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI 键 |
DCXYFEDJOCDNAF-UVYXLFMMSA-N |
手性 SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N |
规范 SMILES |
C(C(C(=O)O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
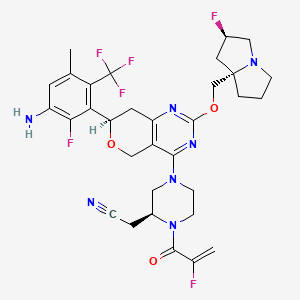
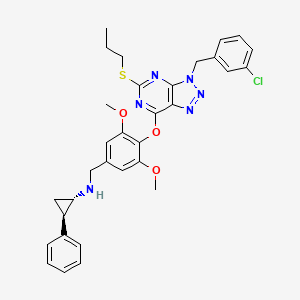
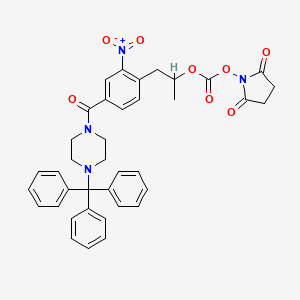
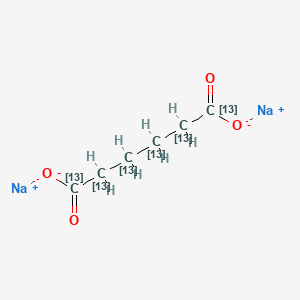
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
